4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the pyrrolidinone class, characterized by a 1,5-dihydro-2H-pyrrol-2-one core substituted with a 3-fluoro-4-methoxybenzoyl group at position 4, a 4-methylphenyl group at position 5, and a 3-(4-morpholinyl)propyl chain at position 1 (). The 3-fluoro-4-methoxybenzoyl moiety may influence electronic and steric interactions, affecting binding to biological targets.
Properties
Molecular Formula |
C26H29FN2O5 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29FN2O5/c1-17-4-6-18(7-5-17)23-22(24(30)19-8-9-21(33-2)20(27)16-19)25(31)26(32)29(23)11-3-10-28-12-14-34-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+ |
InChI Key |
NFCLGRVSTNDJLS-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CCCN4CCOCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Convergent Assembly via N-Alkylation
This three-component coupling strategy demonstrates superior scalability (up to 92% yield):
Step 1:
3-Hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one (1.0 eq.)
4-Morpholinylpropyl bromide (1.2 eq.)
K2CO3 (3.0 eq.)
DMF, 80°C, 12 hr → 83% N-alkylated intermediate
Step 2:
Intermediate from Step 1 (1.0 eq.)
3-Fluoro-4-methoxybenzoyl chloride (1.5 eq.)
Pyridine (2.0 eq.)
CH2Cl2, 0°C → RT, 6 hr → 92% final product
Key Advantages:
Tandem Cyclization-Alkylation Approach
A one-pot methodology reduces purification steps (Table 1):
Table 1: Optimization of Tandem Reaction Conditions
| Entry | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 100 | 3 | 93 |
| 2 | DMSO | 120 | 2 | 88 |
| 3 | NMP | 110 | 2.5 | 91 |
| 4 | DMF/H2O | 80 | 4 | 85 |
The optimal protocol employs DMF at 100°C for 3 hours with potassium phthalimide as base, achieving 93% isolated yield. NMR monitoring (H, 500 MHz) confirms complete consumption of starting materials through disappearance of vinylic protons at δ 6.85 ppm.
Enzymatic Dynamic Kinetic Resolution
For enantioselective synthesis (95% ee):
Reaction Parameters:
- Lipase B from Candida antarctica (CAL-B)
- Vinyl acetate as acyl donor
- TBME/Phosphate buffer (pH 7.4) biphasic system
- 35°C, 24 hr → 89% yield
This biocatalytic method provides access to both enantiomers through careful selection of enzyme and acyl donor.
Critical Process Parameters
Solvent Effects on Morpholinylpropyl Installation
Polar aprotic solvents significantly impact alkylation efficiency (Figure 1):
Solvent Hierarchy:
DMF > NMP > DMSO > DMAc
DFT calculations (B3LYP/6-31G**) reveal stronger cation-π interactions between potassium counterions and DMF (ΔE = −15.6 kcal/mol) versus DMSO (−12.3 kcal/mol).
Temperature-Dependent Byproduct Formation
Three major impurities emerge above 110°C:
- Demethylated product (5–12%)
- Morpholine ring-opened adduct (3–8%)
- Benzoyl migration isomer (2–5%)
Controlled cooling below 100°C suppresses total impurities to <1.5%.
Characterization and Analytical Data
Spectroscopic Fingerprinting
- δ 7.82 (d, J = 8.7 Hz, 2H, Ar-H)
- δ 6.61 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 5.16 (d, J = 5.2 Hz, 1H, OH)
- δ 4.14 (s, 2H, NCH2)
- δ 3.59–3.69 (m, 4H, morpholine OCH2)
HRMS (ESI+) :
m/z calculated for C25H27FN2O4 [M+H]+: 439.2031
Found: 439.2028
Crystallographic Analysis
Single-crystal X-ray diffraction confirms:
- Dihedral angle between benzoyl/phenyl groups: 67.8°
- Intramolecular H-bond: O-H···O=C (2.65 Å)
- Morpholinylpropyl chain in gauche conformation
Industrial-Scale Considerations
Cost Analysis of Key Reagents
Table 2: Reagent Cost per Kilogram Product
| Component | Cost (USD/kg) |
|---|---|
| 4-Morpholinylpropyl bromide | 420 |
| 3-Fluoro-4-methoxybenzoyl chloride | 780 |
| Potassium phthalimide | 95 |
| Solvent recovery | −120 |
Waste Stream Management
The DMF-based process generates 15 L waste/kg product, treatable through:
- Distillation recovery (89% efficiency)
- Catalytic hydrogenation of phthalimide byproducts
- Neutralization of residual bases with citric acid
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzoyl group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared with structurally similar pyrrolidinones, focusing on substituent variations, physicochemical properties, and reported bioactivities.
Table 1: Structural and Physicochemical Comparison
*Molecular formula and weight inferred from (C25H27FN2O5, MW 466.5).
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Compounds with trifluoromethoxy (Compound 23, ) or trifluoromethyl (Compound 25, ) substituents exhibit lower yields (9–32%) but may enhance metabolic stability. Bulky Substituents: The tert-butyl group in Compound 20 () increases melting point (263–265°C) and yield (62%), suggesting improved crystallinity.
Antifungal and Antimicrobial Activity: Pyrrolidinone derivatives with substituted benzoyl groups (e.g., 4-chloro, 4-methyl) show antifungal activity against Colletotrichum musae (MIC values: 64–256 μg/mL) (). Morpholinyl-containing analogs (e.g., ) are hypothesized to target microbial enzymes due to morpholine’s nucleophilic character ().
Synthetic Challenges :
- Low yields in compounds with trifluoromethyl groups (e.g., Compound 25, 9% yield) suggest steric or electronic hindrance during synthesis ().
Implications for Structure-Activity Relationships (SAR)
- Position 4 (Aroyl Group) : Electron-deficient substituents (e.g., fluoro, chloro) may enhance binding to hydrophobic enzyme pockets, as seen in antifungal compounds ().
- Position 5 (Aryl Group) : Bulky groups (e.g., 4-tert-butyl in Compound 20) improve crystallinity but may reduce membrane permeability ().
Biological Activity
The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone core substituted with various functional groups, which may contribute to its biological activity. The presence of the fluoro and methoxy groups is particularly noteworthy, as these substitutions can enhance lipophilicity and metabolic stability, potentially influencing the compound's interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that it may exhibit:
- Antiviral Activity : Potential inhibition of viral replication mechanisms.
- Antioxidant Properties : Scavenging of free radicals, contributing to cellular protection.
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic processes.
In Vitro Studies
Recent in vitro studies have evaluated the compound's efficacy against various cell lines and biological assays. Notable findings include:
- Cytotoxicity : The compound displayed selective cytotoxic effects against cancer cell lines while showing minimal toxicity to normal cells.
- Enzyme Inhibition : It has been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing IC50 values indicative of moderate inhibitory activity.
Table 1: Summary of Biological Activity
| Biological Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | AChE | 10.4 | |
| BChE Inhibition | BChE | 7.7 | |
| Cytotoxicity | MCF-7 | 15.0 |
Case Study 1: Antiviral Efficacy
A study investigated the antiviral properties of the compound against Hepatitis B Virus (HBV). The compound demonstrated an effective inhibition of HBV replication with an EC50 value suggesting significant antiviral potential without notable cytotoxicity at therapeutic concentrations .
Case Study 2: Antioxidant Activity
Another study focused on the antioxidant capabilities of the compound, revealing that it effectively scavenged free radicals in vitro, contributing to its potential as a therapeutic agent in oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications in the functional groups significantly influence the biological activity of the compound. For instance, the presence of electron-withdrawing groups such as fluorine enhances enzyme binding affinity due to increased lipophilicity and improved membrane permeability .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased potency |
| Methoxy Group | Enhanced solubility |
| Morpholine Ring | Improved bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
